molecular formula C12H12BrNS B12606201 2-Bromo-4-(4-isopropyl-phenyl)-thiazole

2-Bromo-4-(4-isopropyl-phenyl)-thiazole

Cat. No.: B12606201
M. Wt: 282.20 g/mol
InChI Key: OTQVGOQSOZQESK-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-isopropyl-phenyl)-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the second position and a 4-isopropyl-phenyl group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-isopropyl-phenyl)-thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-isopropyl-phenyl)-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(4-isopropyl-phenyl)-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-isopropyl-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-isopropyl-phenyl)-thiazole is unique due to the combination of the bromine atom and the 4-isopropyl-phenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-bromo-4-(4-propan-2-ylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12BrNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3

InChI Key

OTQVGOQSOZQESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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